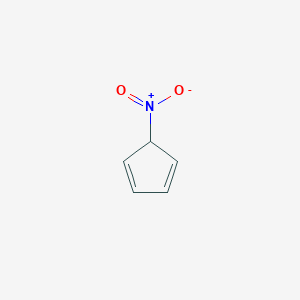![molecular formula C16H14Cl2O2S B14603371 2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene CAS No. 61166-81-2](/img/structure/B14603371.png)
2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, a methyl group, and a prop-2-ene-1-sulfinyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the chlorination of 1-methyl-4-(prop-2-ene-1-sulfinyl)benzene, followed by the introduction of the phenoxy group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the chlorine atoms or the sulfinyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
科学的研究の応用
2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: Shares the dichloro substitution pattern but lacks the sulfinyl and phenoxy groups.
4-Methyl-3-(prop-2-ene-1-sulfinyl)phenol: Contains the sulfinyl and phenoxy groups but lacks the dichloro substitution.
Uniqueness
2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
61166-81-2 |
|---|---|
分子式 |
C16H14Cl2O2S |
分子量 |
341.3 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-1-methyl-2-prop-2-enylsulfinylbenzene |
InChI |
InChI=1S/C16H14Cl2O2S/c1-3-8-21(19)16-10-13(6-4-11(16)2)20-15-7-5-12(17)9-14(15)18/h3-7,9-10H,1,8H2,2H3 |
InChIキー |
GFMUDIZLJGRJIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)S(=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)


![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)

![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)

